Benzyl 3-amino-2-phenylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group and a phenylpropanoate moiety, making it relevant in various biochemical applications. The compound is often studied for its potential in medicinal chemistry, particularly in the synthesis of bioactive molecules.
The compound can be synthesized from readily available starting materials, including amino acids and phenylpropanoic acid derivatives. The synthesis typically involves esterification reactions, where benzyl alcohol reacts with the carboxylic acid derivative of 3-amino-2-phenylpropanoic acid.
Benzyl 3-amino-2-phenylpropanoate hydrochloride is classified as an amino acid derivative and a hydrochloride salt, which enhances its solubility in water and stability in various environments.
The synthesis of Benzyl 3-amino-2-phenylpropanoate hydrochloride can be achieved through several methods, primarily focusing on esterification reactions. One common approach involves the reaction of 3-amino-2-phenylpropanoic acid with benzyl alcohol in the presence of an acid catalyst.
Benzyl 3-amino-2-phenylpropanoate hydrochloride has a well-defined molecular structure characterized by:
The molecular formula for Benzyl 3-amino-2-phenylpropanoate hydrochloride is CHClNO, and its molecular weight is approximately 299.77 g/mol.
Benzyl 3-amino-2-phenylpropanoate hydrochloride can undergo various chemical reactions, including:
The hydrolysis reaction can be catalyzed by either acidic or basic conditions, leading to different products depending on the reaction environment.
The mechanism of action for Benzyl 3-amino-2-phenylpropanoate hydrochloride in biological systems is primarily linked to its role as an amino acid derivative. It may interact with various biological receptors or enzymes, influencing metabolic pathways.
Research indicates that derivatives of this compound can exhibit biological activity, potentially acting as precursors for more complex molecules used in pharmaceuticals.
Benzyl 3-amino-2-phenylpropanoate hydrochloride typically appears as a white crystalline solid. Its melting point ranges from approximately 79°C to 81°C, indicating good thermal stability.
Benzyl 3-amino-2-phenylpropanoate hydrochloride has several scientific applications:
The compound systematically named as benzyl 3-amino-2-phenylpropanoate hydrochloride adheres to IUPAC conventions by identifying the benzyl ester group ("benzyl ...oate"), the amino functionality ("3-amino"), and the phenyl-substituted propanoate backbone ("2-phenylpropanoate"). The hydrochloride designation explicitly confirms its salt form. This nomenclature precisely differentiates it from regioisomers such as benzyl 2-amino-3-phenylpropanoate hydrochloride (where the amino group resides at the C2 position) [3]. Key identifiers include:
Table 1: Nomenclature and Chemical Identifiers
Designation | Value | Source |
---|---|---|
CAS Number (racemic) | 58780-66-8 | [3] |
CAS Number ((R)-enantiomer) | 87004-78-2 | [2] [4] |
Molecular Formula | C₁₆H₁₈ClNO₂ | [1] [3] |
Molecular Weight | 291.77 g/mol | [3] [4] |
IUPAC Name (racemic) | benzyl 2-amino-3-phenylpropanoate; hydrochloride | [3] |
IUPAC Name ((R)-enantiomer) | benzyl D-phenylalaninate hydrochloride | [2] |
Structurally, the molecule comprises three modular domains:
X-ray crystallography reveals a planar aromatic system with torsional flexibility at the ester linkage (–COO–CH₂–C₆H₅), allowing conformational adaptability during molecular recognition or synthetic transformations [3]. The hydrochloride salt further stabilizes the crystal lattice via ionic interactions and hydrogen bonding.
Stereochemically, the racemic mixture (CAS 58780-66-8) finds utility in general synthetic applications, while enantiopure forms—particularly the (R)-enantiomer (CAS 87004-78-2)—are essential for stereoselective drug synthesis. The (R)-configuration, designated as "D-phenylalaninate" in biochemical nomenclature, is commercially available with ≥97% purity and >99% enantiomeric excess (e.e.) for precision applications [2] [4].
Amino acid ester derivatives emerged prominently in mid-20th-century peptide synthesis, addressing fundamental challenges in protecting group strategy and chiral integrity maintenance. Early work by Bergmann and Zervas (1932) introduced benzyloxycarbonyl (Cbz) groups for amine protection, indirectly stimulating benzyl ester adoption for carboxyl protection due to orthogonal deprotection profiles (acidolysis vs. hydrogenolysis) [3]. Benzyl 3-amino-2-phenylpropanoate hydrochloride epitomizes this evolution, where the benzyl ester acts as a temporary protecting group removable under mild, non-hydrolytic conditions—crucial for acid-labile substrates.
The "thalidomide catastrophe" (1961) became a watershed moment, demonstrating that enantiomers can exhibit divergent pharmacokinetic and toxicological profiles. This underscored the necessity for enantiomerically pure intermediates like (R)-benzyl 2-amino-3-phenylpropanoate hydrochloride in ethical drug synthesis [7]. Regulatory shifts followed, culminating in the FDA’s 1992 policy mandating stereochemical characterization of chiral drugs, which accelerated industrial demand for single-enantiomer building blocks [7].
Manufacturing methodologies evolved through three generations:
This progression positioned derivatives like benzyl 3-amino-2-phenylpropanoate hydrochloride as commodities for antiviral and anticancer agents, leveraging scalable, enantioselective production.
Benzyl 3-amino-2-phenylpropanoate hydrochloride functions as a linchpin between synthetic methodology and target-oriented applications through three primary roles:
A. Carboxyl-Protected Intermediate in Peptide Synthesis
The benzyl ester serves as an acid-labile protecting group in solid-phase peptide synthesis (SPPS), enabling sequential peptide elongation while preventing racemization. Its removal occurs under mild hydrogenolysis (Pd/C, H₂) or Lewis-acidic conditions (e.g., MgBr₂), preserving acid- and base-sensitive functionalities elsewhere in the peptide. This facilitates synthesis of complex targets like enkephalin analogs and angiotensin-converting enzyme (ACE) inhibitors without epimerization at chiral centers [3].
B. Chiral Building Block for Non-Racemic Pharmaceuticals
Enantiopure (R)-benzyl 2-amino-3-phenylpropanoate hydrochloride (CAS 87004-78-2) delivers the D-phenylalanine pharmacophore essential to bioactive agents:
Suppliers provide this enantiomer at 97% chemical purity and >99% e.e., meeting stringent requirements for clinical-grade APIs [4].
C. Versatile Synthon for Molecular Diversification
The molecule undergoes regioselective transformations:
Table 2: Synthetic Applications and Industrial Production Routes
Application | Reaction Sequence | Key Conditions | Yield | |
---|---|---|---|---|
SPPS Protecting Group | 1. Carboxyl protection 2. Peptide coupling 3. Hydrogenolytic deprotection | Pd/C, H₂, dioxane, 16h | 99% | [3] |
Antiviral Intermediate | 1. Stereoselective alkylation 2. Enzymatic resolution 3. Benzyl ester formation | ATA-302 enzyme, PLP cofactor | 54%* | [3] [7] |
Green Synthesis | Biocatalytic dynamic kinetic resolution (DKR) | Candida antarctica lipase A, Pd nanocatalyst | 96–99% e.e. | [9] |
*Overall yield after multi-step synthesis
Industrial routes employ multi-step protocols, exemplified by:
Recent innovations focus on:
These advances underscore the compound’s enduring utility in translating synthetic innovations into therapeutic candidates.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1